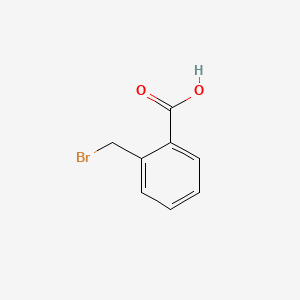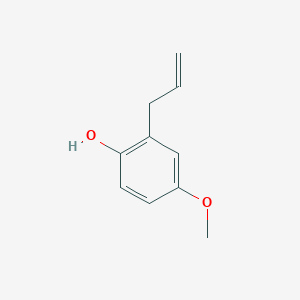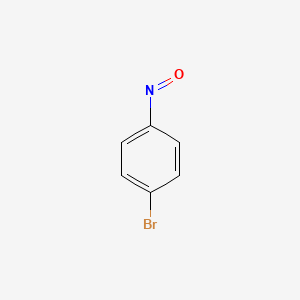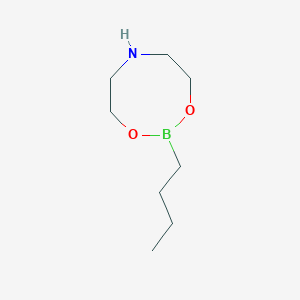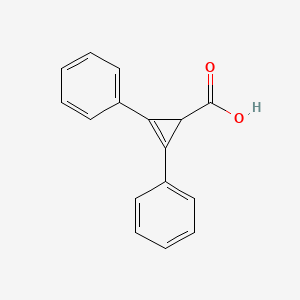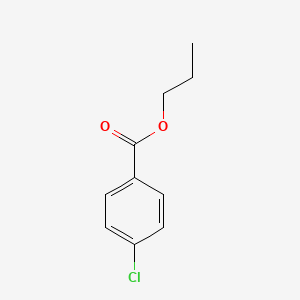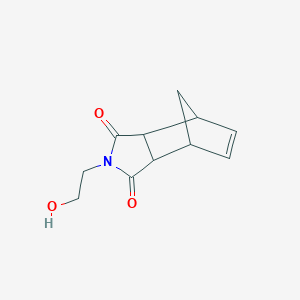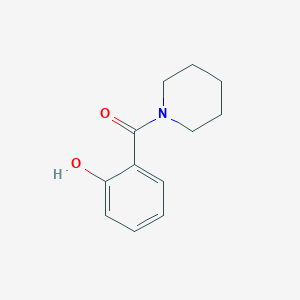![molecular formula C10H11BrO B1267562 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 5820-27-9](/img/structure/B1267562.png)
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene
Overview
Description
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C10H11BrO. It is a brominated aromatic ether, characterized by a bromine atom attached to a benzene ring, which is further substituted with a 2-methylprop-2-en-1-yloxy group. This compound is of interest in various fields of chemical research and industrial applications due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene can be synthesized through several methods. One common approach involves the bromination of 4-hydroxybenzyl alcohol followed by etherification with 2-methylprop-2-en-1-ol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a base like potassium carbonate to facilitate the etherification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 4-[(2-methylprop-2-en-1-yl)oxy]aniline or other substituted derivatives.
Oxidation: Formation of 4-[(2-methylprop-2-en-1-yl)oxy]benzoquinone.
Reduction: Formation of 4-[(2-methylprop-2-en-1-yl)oxy]benzene.
Scientific Research Applications
1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with various molecular targets. The bromine atom and the aromatic ring facilitate electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their biological activity and chemical reactivity .
Comparison with Similar Compounds
- 1-Bromo-2-[(2-methylprop-1-en-1-yl)oxy]benzene
- 1-Bromo-4-[(2-methyl-2-propen-1-yl)oxy]benzene
- 4-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzene
Uniqueness: 1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it valuable for targeted applications in synthesis and research .
Properties
IUPAC Name |
1-bromo-4-(2-methylprop-2-enoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQSRDPRMBZDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284603 | |
| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5820-27-9 | |
| Record name | NSC86579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC37994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

